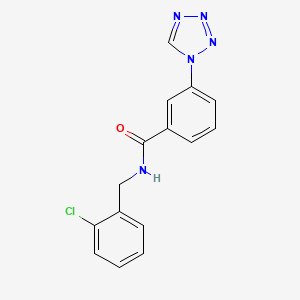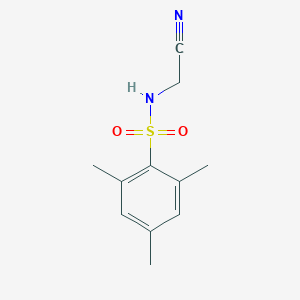![molecular formula C14H12N2O5S2 B4765168 4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B4765168.png)
4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Vue d'ensemble
Description
4-[5-(2-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as NB-3 and is synthesized through a specific method that involves the reaction of different chemical compounds.
Mécanisme D'action
The mechanism of action of NB-3 involves the inhibition of specific enzymes and proteins that are involved in various biological processes. For example, NB-3 has been found to inhibit the activity of COX-2 enzyme, which is involved in inflammation. This inhibition results in the reduction of inflammation and pain. Similarly, NB-3 has also been found to inhibit the activity of certain proteins that are involved in cancer cell proliferation, resulting in the inhibition of tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of NB-3 are still being studied. However, it has been found to exhibit low toxicity and high bioavailability, which makes it a promising candidate for the development of drugs. Furthermore, NB-3 has also been found to exhibit antioxidant properties, which can help in reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NB-3 in lab experiments include its high yield, low toxicity, and potential applications in various fields. However, one of the limitations of using NB-3 is its complex synthesis method, which requires specific conditions and reagents. Furthermore, the cost of synthesizing NB-3 can also be a limiting factor.
Orientations Futures
There are several future directions for the research on NB-3. One of the potential applications of NB-3 is in the development of drugs that can treat various diseases such as cancer and inflammation. Furthermore, NB-3 can also be used as a potential pesticide in agriculture. The research on NB-3 can also be extended to study its potential applications in material science, such as the development of sensors and catalysts. Additionally, further studies can be conducted to understand the biochemical and physiological effects of NB-3 in detail.
Conclusion:
In conclusion, NB-3 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of NB-3 involves the reaction of different chemical compounds under specific conditions. NB-3 has been extensively studied for its potential applications in scientific research, and it exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of NB-3 involves the inhibition of specific enzymes and proteins that are involved in various biological processes. NB-3 has several advantages and limitations for lab experiments, and there are several future directions for the research on NB-3.
Applications De Recherche Scientifique
NB-3 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a promising candidate for the development of drugs that can treat various diseases. Furthermore, NB-3 has also been studied for its potential use in agriculture as a pesticide due to its anti-bacterial properties.
Propriétés
IUPAC Name |
4-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S2/c17-12(18)6-3-7-15-13(19)11(23-14(15)22)8-9-4-1-2-5-10(9)16(20)21/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSCKRDJVKGYIN-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine](/img/structure/B4765095.png)







![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4765131.png)



![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4765183.png)